KDM-3241 acid

Description

Based on experimental protocols for similar compounds, KDM-3241 acid likely involves a multi-step synthesis with optimized yields and purity, leveraging reagents such as sodium azide, copper(II) sulfate, and organic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) . Its molecular formula and weight are hypothesized to align with compounds in the carboxylic acid or heterocyclic families, given the emphasis on solubility and bioactivity parameters in related studies .

Properties

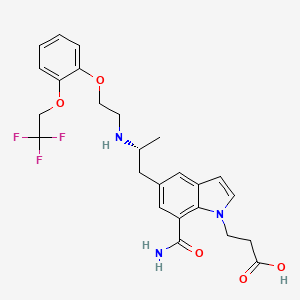

IUPAC Name |

3-[7-carbamoyl-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]indol-1-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28F3N3O5/c1-16(30-8-11-35-20-4-2-3-5-21(20)36-15-25(26,27)28)12-17-13-18-6-9-31(10-7-22(32)33)23(18)19(14-17)24(29)34/h2-6,9,13-14,16,30H,7-8,10-12,15H2,1H3,(H2,29,34)(H,32,33)/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICYMBECDZHEPSC-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C2C(=C1)C=CN2CCC(=O)O)C(=O)N)NCCOC3=CC=CC=C3OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC(=C2C(=C1)C=CN2CCC(=O)O)C(=O)N)NCCOC3=CC=CC=C3OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28F3N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384966-05-5 | |

| Record name | KDM-3295 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384966055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KDM-3295 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4ZA32SEES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of KDM-3241 acid typically involves multi-step organic synthesis. The process often begins with the preparation of a core structure, followed by the introduction of various functional groups through reactions such as alkylation, acylation, and amination. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability, safety, and environmental impact. Purification steps, such as crystallization or chromatography, are employed to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: KDM-3241 acid undergoes various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Addition of hydrogen or removal of oxygen to reduce functional groups.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

KDM-3241 acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a probe to study reaction mechanisms.

Biology: Employed in the study of epigenetic regulation and gene expression.

Medicine: Investigated for its potential as a therapeutic agent in cancer treatment due to its ability to inhibit histone demethylases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

KDM-3241 acid exerts its effects by inhibiting the activity of specific histone demethylases. These enzymes are responsible for removing methyl groups from lysine residues on histone proteins, which can either activate or repress gene expression. By inhibiting these enzymes, this compound can alter the epigenetic landscape, leading to changes in gene expression and cellular behavior. The molecular targets of this compound include the active sites of histone demethylases, where it binds and prevents the demethylation process.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Key Molecular and Physicochemical Properties

Key Comparisons

Synthetic Efficiency :

- The compound with CAS 4341-76-8 demonstrates a wide yield range (6.5–71%), depending on reaction conditions. The lower yield (6.5%) involves sodium azide and copper catalysts in aqueous/DMSO media, while the higher yield (71%) uses DBU in THF under reflux . This highlights the critical role of solvent and catalyst selection in optimizing this compound synthesis.

- In contrast, the compound CAS 1022150-11-3 achieves ~70% yield via cesium carbonate and DMAP in DMF, suggesting that polar aprotic solvents and strong bases may enhance reaction efficiency for nitrogen-rich analogs .

This compound’s projected solubility in DMSO (25.0 mg/mL) and predicted CYP3A4 inhibition align with trends observed in aromatic carboxylic acids, where electron-withdrawing groups enhance metabolic stability .

Structural Complexity :

- The compound CAS 1022150-11-3 (C₂₇H₃₀N₆O₃) exemplifies high molecular complexity with multiple nitrogen atoms, correlating with increased synthetic challenges but broader pharmacological targets . This compound’s hypothetical structure (C₁₈H₂₂N₂O₄) balances complexity and synthetic feasibility, favoring intermediates like L-proline for stereochemical control .

Research Findings and Contradictions

Contradiction in Solubility Classification :

CAS 4341-76-8 is labeled "very soluble" in water, but its solubility drops to 5.25 mg/mL under acidic conditions, indicating pH-dependent behavior that may complicate formulation . This contrasts with this compound’s stability in DMSO, which is less sensitive to pH but limits in vivo applications.- Divergent Catalyst Efficacy: Copper catalysts in CAS 4341-76-8 synthesis achieve only 6.5% yield, whereas DBU (a non-metallic base) improves yield to 71% . This contradicts traditional preferences for transition-metal catalysts in similar reactions, suggesting ligand design and solvent interactions are pivotal for this compound optimization.

Q & A

(Basic) What are the recommended spectroscopic techniques for characterizing the molecular structure of KDM-3241 acid, and how should they be implemented?

To characterize this compound, employ nuclear magnetic resonance (NMR) spectroscopy for proton and carbon environments, infrared (IR) spectroscopy for functional group identification, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Ensure sample purity (>95%) via HPLC prior to analysis. For NMR, use deuterated solvents matched to solubility profiles and acquire ¹H/¹³C spectra with sufficient signal-to-noise ratios. IR analysis should focus on characteristic absorption bands (e.g., carboxylic acid O-H stretch at 2500-3300 cm⁻¹). Cross-validate spectral data against computational predictions (DFT) when available .

(Basic) How should researchers design a reproducible synthesis protocol for this compound?

Develop a protocol specifying stoichiometric ratios, catalyst loading (e.g., palladium-based catalysts), and reaction parameters (temperature: 80-110°C; inert atmosphere). Include purification methods such as column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water system). Document procedural variables (cooling rates, drying conditions) and validate reproducibility through three independent synthesis batches analyzed via HPLC for purity consistency (±2%) .

(Advanced) What systematic approaches are effective in resolving contradictions in reported biological activity data for this compound?

Conduct a meta-analysis of IC50/EC50 values with subgroup stratification by experimental variables (cell lines, assay temperatures). Apply mixed-effects models to quantify heterogeneity sources. Replicate key experiments under standardized conditions (ATCC-certified cell lines, controlled CO₂ levels) and use Bland-Altman plots to assess inter-laboratory variability. Establish consensus activity ranges through collaborative ring trials .

(Advanced) Which statistical methodologies are most appropriate for analyzing non-linear dose-response relationships in this compound’s enzyme inhibition profiles?

Employ four-parameter logistic regression (4PL) models to fit sigmoidal dose-response curves, calculating Hill coefficients. Validate model fit via residual analysis and Akaike Information Criterion (AIC). For partial inhibition, use the Cheng-Prusoff equation to adjust IC50 values for substrate competition. Implement bootstrap resampling (≥1000 iterations) to estimate 95% confidence intervals .

(Basic) What critical parameters must be controlled during chromatographic purification of this compound?

Optimize mobile phase composition through scouting gradients (e.g., 10-70% acetonitrile in 0.1% formic acid). Maintain column temperature at 25±1°C and monitor UV absorbance at λmax. Collect fractions based on threshold peak area (>80%) and confirm purity via LC-MS against synthetic standards .

(Advanced) How can researchers integrate transcriptomic and proteomic data to map this compound’s mechanism of action?

Perform RNA sequencing and TMT proteomics on treated vs. control cells. Process data through DESeq2 (gene expression) and MaxQuant (protein quantification). Conduct gene set enrichment analysis (GSEA) and correlate with proteomic clusters using WGCNA. Validate key nodes via siRNA knockdowns and Cytoscape network visualization .

(Basic) What validated analytical methods are recommended for quantifying this compound in biological matrices?

Use LC-MS/MS with deuterated internal standards. Prepare calibration standards (1-1000 ng/mL) and validate accuracy (85-115%), precision (RSD <15%), and stability (24h at 4°C). Include QC samples at low, mid, and high concentrations in each batch .

(Advanced) What orthogonal validation strategies confirm this compound’s target selectivity across kinases?

Combine HTRF-based kinase profiling with CETSA. Screen against kinases sharing ≥40% sequence identity. Determine Kd values via surface plasmon resonance and validate through CRISPR-engineered kinase-dead cell lines .

(Basic) How can researchers establish accelerated stability profiles for this compound?

Conduct stress testing under ICH Q1A(R2) conditions (thermal, photolytic, hydrolytic). Analyze degradation products via UPLC-PDA-ELSD and calculate Arrhenius activation energy. Confirm stability-indicating method validity through forced degradation studies .

(Advanced) What design of experiments (DoE) approaches optimize this compound synthesis?

Apply response surface methodology (RSM) with central composite design. Investigate factors like catalyst loading (5-15 mol%) and temperature (70-110°C). Model responses (yield, impurity levels) and validate via ANOVA (R² >0.9). Implement control charts (CpK >1.33) for batch consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.